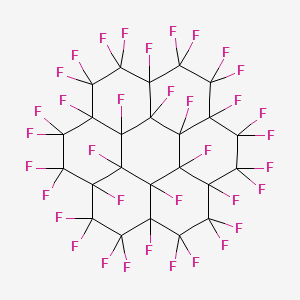
Hexatriacontafluorotetracosahydrocoronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexatriacontafluorotetracosahydrocoronene is a complex fluorinated hydrocarbon compound It is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexatriacontafluorotetracosahydrocoronene typically involves multiple steps, including the fluorination of hydrocarbons. The process often starts with a hydrocarbon precursor, which undergoes a series of fluorination reactions using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction conditions usually require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hydrocarbon framework.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The use of catalysts and specific reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexatriacontafluorotetracosahydrocoronene primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups. The compound is also known to participate in reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like lithium aluminum hydride and substitution reagents such as alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield alkylated derivatives, while reduction reactions can produce partially defluorinated compounds.
Aplicaciones Científicas De Investigación
Hexatriacontafluorotetracosahydrocoronene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the effects of fluorination on hydrocarbon stability and reactivity. In biology and medicine, it is explored for its potential use in drug delivery systems due to its stability and biocompatibility. Industrially, it is used in the production of high-performance materials, including coatings and lubricants, due to its resistance to chemical and thermal degradation .
Mecanismo De Acción
The mechanism of action of Hexatriacontafluorotetracosahydrocoronene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological molecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Hexatriacontafluorotetracosahydrocoronene is unique due to its high fluorine content and stability. Similar compounds include other fluorinated hydrocarbons such as perfluorooctane and perfluorodecalin. Compared to these compounds, this compound offers higher stability and resistance to chemical reactions, making it more suitable for applications requiring long-term stability .
Conclusion
This compound is a remarkable compound with unique properties and a wide range of applications Its stability and resistance to chemical reactions make it valuable in various scientific and industrial fields
Propiedades
Número CAS |
51344-02-6 |
|---|---|
Fórmula molecular |
C24F36 |
Peso molecular |
972.2 g/mol |
Nombre IUPAC |
1,1,2,2,2a,3,3,4,4,4a,5,5,6,6,6a,7,7,8,8,8a,9,9,10,10,10a,11,11,12,12,12a,12b,12c,12d,12e,12f,12g-hexatriacontafluorocoronene |
InChI |
InChI=1S/C24F36/c25-1-2(26)4(28)6(30)5(29)3(1,27)9(33)16(43,44)14(39,40)7(1,31)13(37,38)15(41,42)8(2,32)17(45,46)19(49,50)10(4,34)21(53,54)23(57,58)12(6,36)24(59,60)22(55,56)11(5,35)20(51,52)18(9,47)48 |
Clave InChI |
OJCFKFIWAFSXSQ-UHFFFAOYSA-N |
SMILES canónico |
C12(C3(C4(C5(C6(C1(C7(C(C(C2(C(C(C3(C(C(C4(C(C(C5(C(C(C6(C(C7(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


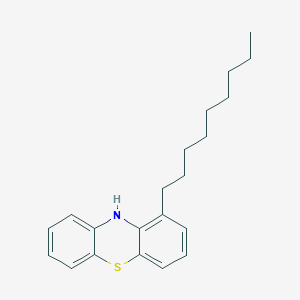
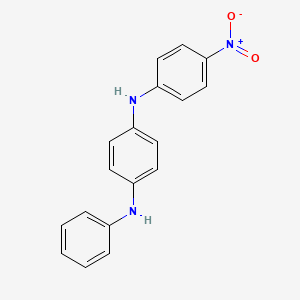
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
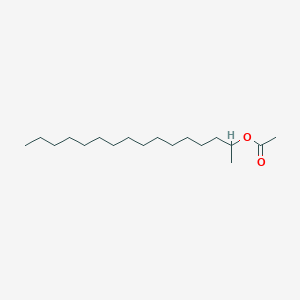
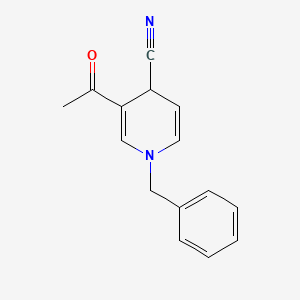

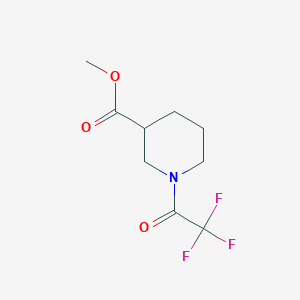
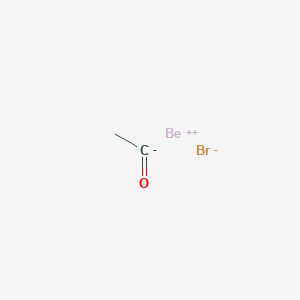


![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
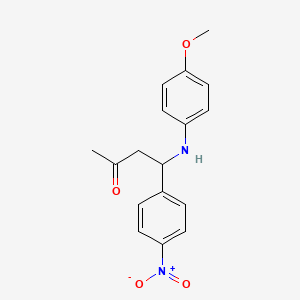

![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
